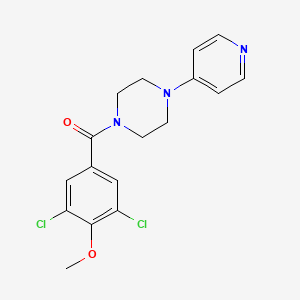
(3,5-Dichloro-4-methoxyphenyl)-(4-pyridin-4-ylpiperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Dichloro-4-methoxyphenyl)-(4-pyridin-4-ylpiperazin-1-yl)methanone, also known as JNJ-40411813, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
科学研究应用
(3,5-Dichloro-4-methoxyphenyl)-(4-pyridin-4-ylpiperazin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. It has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential use as an analgesic and anti-inflammatory agent.
作用机制
The mechanism of action of (3,5-Dichloro-4-methoxyphenyl)-(4-pyridin-4-ylpiperazin-1-yl)methanone is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. It also has affinity for dopamine D2 receptors and alpha-2 adrenergic receptors. By modulating these neurotransmitter systems, this compound may regulate mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in certain regions of the brain. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival. Additionally, this compound has been found to reduce inflammation and oxidative stress in the brain.
实验室实验的优点和局限性
(3,5-Dichloro-4-methoxyphenyl)-(4-pyridin-4-ylpiperazin-1-yl)methanone has several advantages for lab experiments. It has high selectivity and potency for its target receptors, which allows for precise modulation of neurotransmitter systems. It also has good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, this compound has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal studies. It also has some off-target effects, which may complicate the interpretation of results.
未来方向
There are several future directions for research on (3,5-Dichloro-4-methoxyphenyl)-(4-pyridin-4-ylpiperazin-1-yl)methanone. One direction is to further investigate its potential therapeutic applications in psychiatric and neurodegenerative disorders. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, future research could focus on the development of novel analogs of this compound with improved pharmacokinetic and pharmacodynamic properties.
合成方法
The synthesis method of (3,5-Dichloro-4-methoxyphenyl)-(4-pyridin-4-ylpiperazin-1-yl)methanone involves the reaction of (3,5-dichloro-4-methoxyphenyl)acetic acid and 4-(4-pyridin-4-ylpiperazin-1-yl)benzaldehyde in the presence of a reducing agent. The resulting intermediate is then treated with a coupling reagent to yield the final product. This method has been optimized to yield high purity and high yield of this compound.
属性
IUPAC Name |
(3,5-dichloro-4-methoxyphenyl)-(4-pyridin-4-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c1-24-16-14(18)10-12(11-15(16)19)17(23)22-8-6-21(7-9-22)13-2-4-20-5-3-13/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKRHUXVUPJGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)N2CCN(CC2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

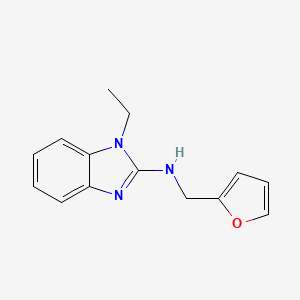

![(2R)-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide](/img/structure/B7644569.png)

![N-[4-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644580.png)
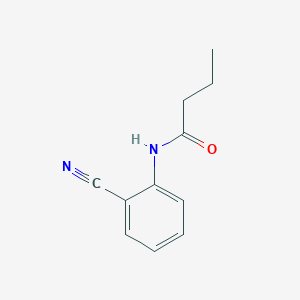
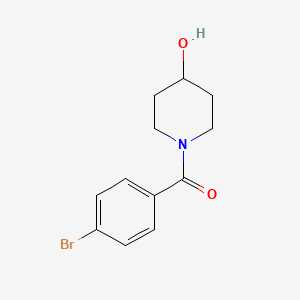

![4-(tert-butylsulfamoyl)-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7644603.png)
![5-chloro-2-methoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide](/img/structure/B7644606.png)
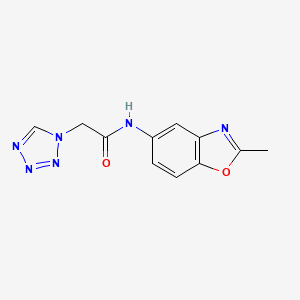
![2-(2-chloro-4-fluorophenyl)-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7644632.png)
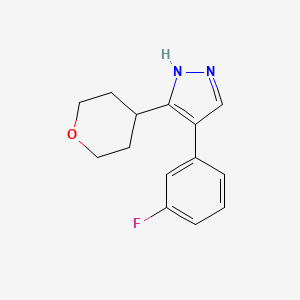
![N-[(E)-[(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]phthalazin-1-amine](/img/structure/B7644636.png)